Hydrogen-Bond Donor Count: 2-Amino Group Confers Hinge-Region Binding Potential Absent in 4,6-Dichloro-5-Carbaldehyde Precursors
The target compound possesses one hydrogen-bond donor (HBD) attributable to the C2 primary amine, whereas the most common synthetic precursor—4,6-dichloropyrimidine-5-carbaldehyde—has an HBD count of zero [1]. In kinase inhibitor design, a C2 amino group (or N-substituted variants thereof) serves as a key hinge-region contact, interacting with the backbone carbonyl of the gatekeeper residue or the hinge valine residue [2]. The absence of this hydrogen-bond donor in 4,6-dichloro analogs necessitates additional synthetic steps to install the requisite amine before kinase screening, whereas CAS 865660-53-3 can be directly subjected to biochemical kinase assays or readily converted to the corresponding oxime without prior chloro-to-amino displacement [3].
| Evidence Dimension | Hydrogen Bond Donor Count (PubChem 2.2 computed property) |
|---|---|
| Target Compound Data | HBD = 1 |
| Comparator Or Baseline | 4,6-Dichloropyrimidine-5-carbaldehyde: HBD = 0 |
| Quantified Difference | HBD difference = +1 |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15); kinase hinge-region recognition requires ≥1 HBD in the C2/C4 position per the established pharmacophore model for type-I ATP-competitive inhibitors [2]. |
Why This Matters
A C2 primary amine is essential for direct hinge-region kinase binding; the target compound can enter kinase screening cascades without the additional synthetic step required for 4,6-dichloro precursors, reducing lead optimization cycle time.
- [1] PubChem CID 1475166. Computed Properties: Hydrogen Bond Donor Count = 1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1475166 (accessed 2026-05-01). View Source
- [2] Xing L, et al. Piperazinyl pyrimidine derivatives as protein kinase inhibitors. US Patent Application 2012/0053183 A1. Filed 2011-08-24, published 2012-03-01. https://www.freepatentsonline.com/y2012/0053183.html View Source
- [3] Gaillard P, Jeanclaude-Etter I, Ardissone V, et al. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors. Bioorg Med Chem Lett. 2007;17(17):4757-4761. doi:10.1016/j.bmcl.2007.06.073. View Source
